Parp1-IN-16 -

Parp1-IN-16

Catalog Number: EVT-12501869
CAS Number:
Molecular Formula: C40H34FN7O5
Molecular Weight: 711.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Parp1-IN-16 is a compound that has garnered attention due to its potential as an inhibitor of poly(ADP-ribose) polymerase 1, commonly known as PARP1. This enzyme plays a crucial role in various cellular processes, particularly in the repair of DNA damage and the regulation of cellular stress responses. Inhibiting PARP1 can enhance the effectiveness of chemotherapy and targeted therapies, particularly in cancers with deficiencies in DNA repair mechanisms.

Source and Classification

Parp1-IN-16 was identified through high-throughput screening as part of efforts to develop selective PARP inhibitors. It belongs to a class of compounds that are designed to interfere with the enzymatic activity of PARP1, which is pivotal in the cellular response to DNA damage. The compound's classification falls under small-molecule inhibitors, specifically targeting the catalytic domain of PARP1.

Synthesis Analysis

Methods and Technical Details

The synthesis of Parp1-IN-16 involves several key steps:

  1. Starting Materials: The synthesis begins with readily available quinazolinone derivatives, which serve as the backbone for the compound.
  2. Reagents: Common reagents include acyl chlorides and bases such as triethylamine, which facilitate the formation of the desired amide bonds.
  3. Reaction Conditions: The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent degradation or unwanted side reactions.
  4. Purification: Post-synthesis, the compound is purified using techniques such as column chromatography or recrystallization to achieve high purity levels.

The detailed synthetic route often involves multiple steps, including functional group modifications and cyclization processes to yield the final product.

Molecular Structure Analysis

Structure and Data

The molecular structure of Parp1-IN-16 features a quinazolinone core, which is a bicyclic structure known for its biological activity. Key structural characteristics include:

  • Molecular Formula: CX_{X}HY_{Y}NZ_{Z} (exact values depend on specific substitutions).
  • Functional Groups: The presence of amide and aromatic groups enhances its binding affinity to PARP1.
  • 3D Configuration: Computational modeling studies suggest that Parp1-IN-16 adopts a conformation conducive for interaction with the active site of PARP1.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Chemical Reactions Analysis

Reactions and Technical Details

Parp1-IN-16 undergoes specific chemical reactions that are critical for its activity:

  • Enzymatic Interaction: The primary reaction of interest is the competitive inhibition of PARP1, where Parp1-IN-16 binds to the enzyme's active site, preventing NAD+^+ from being converted into poly(ADP-ribose).
  • Binding Affinity Studies: Techniques such as Surface Plasmon Resonance (SPR) are utilized to measure the binding kinetics between Parp1-IN-16 and PARP1, providing insights into its inhibitory potency.

The compound's ability to modulate PARP1 activity makes it a valuable tool in studying DNA repair mechanisms.

Mechanism of Action

Process and Data

The mechanism by which Parp1-IN-16 exerts its effects involves several steps:

  1. Binding: The compound binds selectively to the catalytic domain of PARP1.
  2. Inhibition: This binding prevents the enzyme from catalyzing the addition of ADP-ribose units to target proteins, thereby inhibiting poly(ADP-ribosyl)ation.
  3. Consequences on Cellular Function: Inhibition leads to impaired DNA repair processes, making cancer cells more susceptible to DNA-damaging agents like chemotherapy drugs.

Data from cellular assays demonstrate that treatment with Parp1-IN-16 can enhance sensitivity to such agents in cancer cell lines with defective DNA repair pathways.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Parp1-IN-16 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
  • Stability: Stable under ambient conditions but sensitive to extreme pH levels.
  • Melting Point: Determined through differential scanning calorimetry (DSC), providing insights into its thermal stability.

These properties are crucial for formulating effective drug delivery systems.

Applications

Scientific Uses

Parp1-IN-16 has significant implications in various scientific fields:

  • Cancer Research: Utilized as a tool compound in studies investigating DNA repair mechanisms and tumor biology.
  • Drug Development: Serves as a lead compound for developing more potent and selective PARP inhibitors for clinical use.
  • Combination Therapies: Explored in preclinical models for enhancing the efficacy of existing chemotherapy regimens by targeting DNA repair pathways.

Properties

Product Name

Parp1-IN-16

IUPAC Name

4-[[4-fluoro-3-[4-[4-[(E)-[2-(2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino]oxybutanoyl]piperazine-1-carbonyl]phenyl]methyl]-2H-phthalazin-1-one

Molecular Formula

C40H34FN7O5

Molecular Weight

711.7 g/mol

InChI

InChI=1S/C40H34FN7O5/c41-30-16-15-24(23-33-25-8-1-2-9-26(25)38(50)45-44-33)22-29(30)40(52)48-19-17-47(18-20-48)34(49)14-7-21-53-46-36-28-11-4-6-13-32(28)42-37(36)35-27-10-3-5-12-31(27)43-39(35)51/h1-6,8-13,15-16,22,43,51H,7,14,17-21,23H2,(H,45,50)/b46-36+

InChI Key

IWXKAQLLVWIQNP-YSYMSCJYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CCCON=C2C3=CC=CC=C3N=C2C4=C(NC5=CC=CC=C54)O)C(=O)C6=C(C=CC(=C6)CC7=NNC(=O)C8=CC=CC=C87)F

Isomeric SMILES

C1CN(CCN1C(=O)CCCO/N=C/2\C3=CC=CC=C3N=C2C4=C(NC5=CC=CC=C54)O)C(=O)C6=C(C=CC(=C6)CC7=NNC(=O)C8=CC=CC=C87)F

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